molecular formula C25H27N3O3S B4104364 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4104364
M. Wt: 449.6 g/mol
InChI Key: HBJSJJPYDZPGDI-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrole-2,5-dione structure

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-15-31-19-9-7-18(8-10-19)28-23(29)16-21(25(28)30)27-13-11-17(12-14-27)24-26-20-5-3-4-6-22(20)32-24/h3-10,17,21H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJSJJPYDZPGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the pyrrole-2,5-dione structure can be formed via a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and design.

    Industry: It may be used in the development of new materials with specific properties, such as polymers, dyes, or sensors.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine and pyrrole-2,5-dione structures may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with a similar benzothiazole moiety.

    Piperidine: A basic structure found in many biologically active compounds.

    Pyrrole-2,5-dione: A core structure in various organic molecules.

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is unique due to its combination of these three distinct moieties, which may confer specific properties and activities not found in simpler compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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